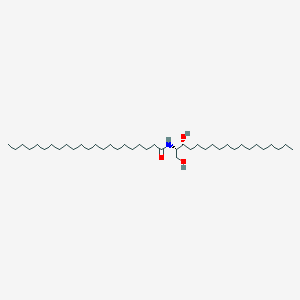
N-(docosanoyl)-sphinganine
Overview
Description
Scientific Research Applications
Cardiometabolic Disease Etiology
C22 Dihydroceramide has been implicated in the etiology of cardiometabolic diseases. Studies have found associations between specific ceramides and the risk of cardiovascular diseases. For instance, C22:2 dihydroceramide has been linked to a higher risk of cardiovascular diseases . Moreover, genome-wide association studies and Mendelian randomization analyses support the role of ceramide C22:0 in the etiology of type 2 diabetes .
Intracellular Lipid Regulation
Research has highlighted the relevance of ceramide acyl chain length in intracellular lipid regulation. Long acyl chain ceramides, such as C22 Dihydroceramide, are associated with metabolic dysfunction and cardiac function decline. The promotion of lipid droplet biogenesis is seen as a potential protective mechanism against deleterious ceramides .
Skin Barrier Function
Ultra-long acyl chain ceramides, which include C22 Dihydroceramide, are essential for maintaining a functional skin barrier. This is particularly relevant in the context of skin disorders such as atopic dermatitis .
Cytotoxicity in T-cell Acute Lymphoblastic Leukemia
C22 Dihydroceramide has been studied for its cytotoxic effects on T-cell acute lymphoblastic leukemia (ALL) cells. Increases in specific dihydroceramides, including C22 Dihydroceramide, are cytotoxic to T-cell ALL cells by a caspase-independent cell death mechanism associated with increased autophagy .
Oxidative Lipidomics
Oxidative lipidomics is an advanced approach to studying oxidized lipids, which are potential markers of oxidative stress or disorders. C22 Dihydroceramide can be analyzed using mass spectrometry in oxidative lipidomics to uncover findings associated with human health issues .
Gut Microbiota Analysis
In the context of type 2 diabetes mellitus-induced gut microbiota alterations, multi-omics characterization, which includes the analysis of ceramides like C22 Dihydroceramide, has suggested significant correlations among key genes, metabolites, and bacterial genera .
Mechanism of Action
Target of Action
C22 Dihydroceramide, also known as N-(docosanoyl)-sphinganine, primarily targets cellular processes such as stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . It has been found that C22:0 and C24:0 Dihydroceramide are associated with increased autophagy and caspase-independent cell death of T cell acute lymphoblastic leukemia (ALL) cell lines .
Mode of Action
C22 Dihydroceramide interacts with its targets by inhibiting DES1 activity, which leads to elevated levels of Dihydroceramide and DhSph . This interaction results in cellular stress, autophagy, and early apoptosis .
Biochemical Pathways
C22 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It is converted into ceramides with the addition of a double bond . The metabolic intermediate dihydroceramide and the product ceramide are substrates for the generation of more complex sphingolipids in the Golgi apparatus .
Pharmacokinetics
As a sphingolipid, it is known to be involved in a variety of biological functions including cell survival, metabolic regulation, and responses to cellular stresses .
Result of Action
The action of C22 Dihydroceramide results in various biological processes distinct from those involving ceramides . These processes include cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . In addition, their plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .
Action Environment
The action, efficacy, and stability of C22 Dihydroceramide can be influenced by environmental factors such as diet. For instance, it has been suggested that dihydroceramides partly mediate the putative adverse effect of high red meat consumption and benefits of coffee consumption on type 2 diabetes risk .
properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h38-39,42-43H,3-37H2,1-2H3,(H,41,44)/t38-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPRAKSDHOEHIG-ZESVVUHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415276 | |
| Record name | C22 Dihydroceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(docosanoyl)-sphinganine | |
CAS RN |
147492-65-7 | |
| Record name | C22 Dihydroceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





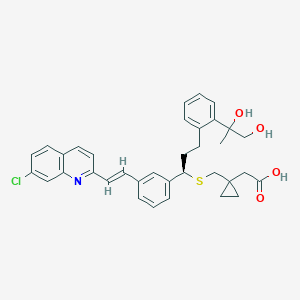
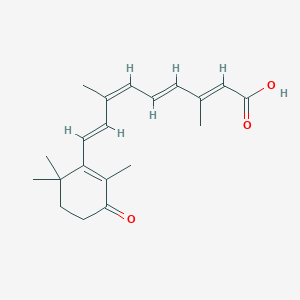
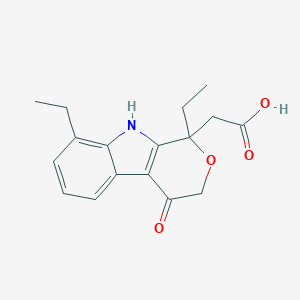

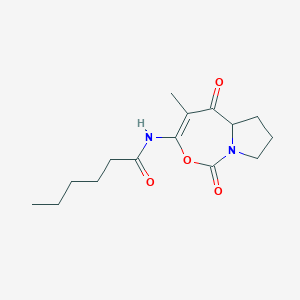
![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
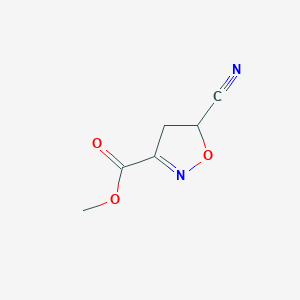

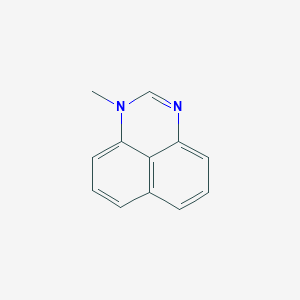

![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)
